molecular formula C11H20O3 B8388228 6,6-Diethoxy-2-methyl-hex-4-yn-3-ol

6,6-Diethoxy-2-methyl-hex-4-yn-3-ol

Cat. No.: B8388228
M. Wt: 200.27 g/mol
InChI Key: TUVBTXGXFNNMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Diethoxy-2-methyl-hex-4-yn-3-ol is an aliphatic compound featuring a unique combination of functional groups: an internal alkyne (C≡C), a tertiary alcohol (-OH), two ethoxy (-OCH₂CH₃) groups, and a methyl (-CH₃) branch. However, direct experimental data on this specific compound are scarce in the literature, necessitating comparisons with structurally analogous molecules.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

6,6-diethoxy-2-methylhex-4-yn-3-ol

InChI

InChI=1S/C11H20O3/c1-5-13-11(14-6-2)8-7-10(12)9(3)4/h9-12H,5-6H2,1-4H3

InChI Key

TUVBTXGXFNNMEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#CC(C(C)C)O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 6,6-Diethoxy-2-methyl-hex-4-yn-3-ol and related compounds from the provided evidence:

Compound Key Functional Groups Backbone Structure Notable Features
This compound Alkyne, alcohol, diethoxy, methyl Linear aliphatic chain Internal alkyne, steric hindrance from methyl and ethoxy groups
5h () Terminal alkyne, quinazoline, methoxy Aromatic heterocyclic Aromatic electron-withdrawing groups enhance reactivity in cross-coupling reactions
6a () Terminal alkyne, quinazoline, phenyl Aromatic heterocyclic One-pot Sonogashira synthesis; terminal alkyne facilitates coupling
90165-84-7 () Bicyclic pinane, alkene, alcohol Bicyclic terpene-derived Rigid bicyclic structure likely influences volatility and solubility

Physical and Chemical Properties

Property This compound 5h 6a 90165-84-7
Molecular Weight ~200 g/mol (estimated) 381.16 g/mol 375.15 g/mol ~206 g/mol
Melting Point Not reported 181–183 °C 163–164 °C Not reported
Solubility Moderate in polar solvents Low in water Low in water Insoluble in water
Stability High (ether-protected alcohol) Moderate Moderate High (bicyclic)

Key Research Findings

Reactivity Differences: Terminal alkynes (e.g., 5h, 6a) exhibit higher reactivity in Sonogashira couplings than internal alkynes like those in this compound . Ethoxy groups in the target compound may offer hydrolytic stability compared to hydroxyl groups in 90165-84-7, which could oxidize or esterify .

Aromatic systems in 5h and 6a enhance conjugation, altering UV-Vis absorption and electronic properties versus aliphatic systems .

Applications :

  • Quinazoline derivatives (5h, 6a) are explored as kinase inhibitors or fluorescent probes .
  • Bicyclic compounds like 90165-84-7 may serve as fragrance components or natural product analogs .
  • The target compound’s ethoxy groups could make it a candidate for prodrug formulations or protective group strategies.

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